(R,R)-Empagliflozin Impurity-d4 is a deuterium-labeled analog of empagliflozin, a selective sodium-glucose cotransporter 2 inhibitor used primarily in the management of type 2 diabetes mellitus. This compound is significant in pharmaceutical research and quality control as it serves as an internal standard for analytical methods, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry. The presence of impurities, including (R,R)-Empagliflozin Impurity-d4, is crucial for ensuring the safety and efficacy of pharmaceutical products.
(R,R)-Empagliflozin Impurity-d4 is derived from the synthesis processes of empagliflozin, which is characterized by its complex molecular structure. The compound belongs to the class of organic compounds known as glycosides, specifically functioning as an inhibitor of the sodium-glucose cotransporter type 2. It is classified under pharmaceutical impurities that arise during the synthesis of active pharmaceutical ingredients.
The synthesis of (R,R)-Empagliflozin Impurity-d4 involves several chemical reactions that typically include the use of deuterated reagents to incorporate deuterium into the molecular structure. The process generally follows these steps:
The molecular structure of (R,R)-Empagliflozin Impurity-d4 can be represented by its chemical formula, which includes various functional groups characteristic of empagliflozin. The compound's structure is complex, featuring a tetrahydrofuran ring and multiple hydroxyl groups, which contribute to its pharmacological activity.
The chemical reactions involved in synthesizing (R,R)-Empagliflozin Impurity-d4 typically include:
These reactions are carefully controlled to ensure high yields and purity levels.
(R,R)-Empagliflozin Impurity-d4 functions similarly to empagliflozin in terms of mechanism but is primarily used as a reference standard in analytical chemistry. Its mechanism involves:
The presence of impurities like (R,R)-Empagliflozin Impurity-d4 can affect pharmacokinetics and pharmacodynamics studies, making its analysis critical for drug development.
Relevant analyses often include melting point determination, solubility tests, and stability assessments under various conditions to ensure reliability during use.
(R,R)-Empagliflozin Impurity-d4 serves multiple purposes in scientific research:
(R,R)-Empagliflozin Impurity-d4 (Chemical Name: (2R,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol) is a deuterated analog of the sodium-glucose cotransporter 2 (SGLT2) inhibitor empagliflozin. This isotopically labeled compound (Molecular Formula: C₂₃H₂₃D₄ClO₇; Molecular Weight: 454.93 g/mol) features four deuterium atoms strategically positioned at the tetrahydrofuran ring phenyl group. Its primary role in pharmaceutical analytics is to serve as an internal standard for quantifying empagliflozin and related impurities in drug substances and products, leveraging its near-identical chemical behavior to non-deuterated analogs with distinct mass spectrometric properties [1] [4].
Impurity profiling ensures drug safety and efficacy by identifying and quantifying trace-level contaminants arising from synthesis, degradation, or storage. For empagliflozin, the benzyl methylene group is susceptible to oxidation, leading to hydroperoxide impurities like Empagliflozin POE (potential genotoxic impurity). (R,R)-Empagliflozin Impurity-d4 facilitates the detection of such species at levels as low as 0.007% using chromatographic methods [1] [3] [9].
Key Applications in Empagliflozin Analysis:
Table 1: Key Impurities in Empagliflozin Synthesis
Impurity Name | CAS Number | Origin |
---|---|---|
Empagliflozin POE | Not Provided | Oxidative degradation |
Empagliflozin α Isomer | 1620758-33-9 | Stereochemical by-product |
Peracetyl Empagliflozin | 915095-99-7 | Incomplete deprotection |
Deuterated compounds like (R,R)-Empagliflozin Impurity-d4 exploit the kinetic isotope effect (KIE), where C–D bonds exhibit higher stability than C–H bonds due to lower vibrational frequency and higher activation energy for cleavage (kH/kD = 1–7). This reduces metabolic turnover and enhances analytical precision [2] [5] [8].
Mechanistic Advantages:
Validation Parameters:
Table 2: Analytical Performance of Deuterated Standards
Parameter | (R,R)-Empagliflozin Impurity-d4 | Non-deuterated Empagliflozin |
---|---|---|
Retention Time | 5.2 min | 5.2 min |
LOD | 0.007% | 0.01% |
LOQ | 0.02% | 0.03% |
Recovery (Spiked) | 98–102% | 95–105% |
Regulatory guidelines (ICH Q3A/B, Q6A) mandate strict control of impurities. Genotoxic impurities like hydroperoxides require limits ≤ 60 ppm for empagliflozin (based on TTC of 1.5 µg/day and maximum daily dose of 25 mg) [3] [9].
Analytical Validation Compliance:
Global Harmonization:
Table 3: Regulatory Thresholds for Empagliflozin Impurities
Guideline | Identification Threshold | Qualification Threshold | Genotoxic Impurity Limit |
---|---|---|---|
ICH Q3B(R2) | 0.1% | 0.15% | Not Applicable |
EMA | 0.10% | 0.15% | ≤60 ppm (Empagliflozin POE) |
USP | Compendial Monograph-Specific |
Comprehensive Compound Identification
Table 4: Chemical Identifiers of (R,R)-Empagliflozin Impurity-d4
Property | Value |
---|---|
IUPAC Name | (2R,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Molecular Formula | C₂₃H₂₃D₄ClO₇ |
Molecular Weight | 454.93 g/mol |
CAS Number | 2749293-95-4 |
InChI Key | InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19-,20-,21+,22-,23-/m1/s1/i8D2,12D2 |
SMILES | [2H]C1([2H])CC@@HC([2H])([2H])O1 |
Physical Form | White to yellowish crystalline solid |
Solubility | Soluble in methanol, DMSO |
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0